9H-Fluoren-9-one, 2,7-bis(bromomethyl)-
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Overview
Description
9H-Fluoren-9-one, 2,7-bis(bromomethyl)-: is an organic compound that belongs to the fluorenone family It is characterized by the presence of bromomethyl groups at the 2 and 7 positions of the fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- typically involves the bromination of 9H-fluoren-9-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods: While specific industrial production methods for 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions: 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The fluorenone core can undergo oxidation to form fluorenone derivatives or reduction to form fluorenol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products:
Substitution Reactions: The major products are the substituted fluorenone derivatives.
Oxidation and Reduction Reactions: The major products are fluorenone derivatives and fluorenol derivatives, respectively.
Scientific Research Applications
Chemistry: 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorenone derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, fluorenone derivatives have been studied for their potential biological activities, including anticancer, antimicrobial, and antiviral properties. The bromomethyl groups in 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- make it a valuable intermediate for the synthesis of biologically active compounds .
Industry: In the industrial sector, 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- is used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- is primarily related to its ability to undergo substitution reactions. The bromomethyl groups act as reactive sites for nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of various derivatives with specific biological or chemical properties .
Comparison with Similar Compounds
9H-Fluoren-9-one: The parent compound without bromomethyl groups.
2,7-Dibromo-9H-fluoren-9-one: A similar compound with bromine atoms directly attached to the fluorenone core.
9-Fluorenone: A simpler fluorenone derivative without any substituents.
Uniqueness: 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- is unique due to the presence of bromomethyl groups at the 2 and 7 positions. These groups enhance its reactivity and make it a versatile intermediate for the synthesis of a wide range of derivatives.
Properties
CAS No. |
61765-35-3 |
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Molecular Formula |
C15H10Br2O |
Molecular Weight |
366.05 g/mol |
IUPAC Name |
2,7-bis(bromomethyl)fluoren-9-one |
InChI |
InChI=1S/C15H10Br2O/c16-7-9-1-3-11-12-4-2-10(8-17)6-14(12)15(18)13(11)5-9/h1-6H,7-8H2 |
InChI Key |
JZVOMKAFSZDBJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=O)C3=C2C=CC(=C3)CBr |
Origin of Product |
United States |
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